1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-5-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant pharmaceutical implications. This compound is characterized by its unique molecular structure, which includes a pyrimidine core substituted with various functional groups. The compound's systematic name reflects its intricate arrangement of atoms, specifically highlighting the presence of fluorine and piperazine moieties.
This compound has been documented in various scientific databases and patent literature, including ChemBK and Google Patents, where it is classified under pyrimidine derivatives with potential therapeutic applications. The compound's CAS number is 1308380-33-7, and its molecular formula is C17H18F4N4O2, indicating a relatively high degree of fluorination and complexity in its structure .
1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-5-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione falls under the classification of pyrimidinediones. These compounds are known for their biological activity and have been explored for various therapeutic uses, particularly in treating conditions related to the central nervous system and cardiovascular diseases .
The synthesis of 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-5-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common methods include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and characterize the final product .
The molecular structure of 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-5-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring with several substituents:
The compound has a molar mass of 386.34 g/mol and a melting point that can vary based on purity but is generally above room temperature due to its solid-state characteristics .
The chemical reactivity of 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-5-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can include:
These reactions can be facilitated by catalysts or specific reaction conditions that promote desired pathways while minimizing side reactions .
The mechanism of action for 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-5-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets in the body:
Research indicates that compounds with similar structures have shown efficacy in modulating neurotransmitter systems and could potentially influence cardiovascular functions .
The physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that these properties influence its bioavailability and pharmacokinetics .
The primary applications of 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-5-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione include:
Ongoing research aims to elucidate further therapeutic potentials and optimize formulations for clinical use .
The pyrimidine-2,4(1H,3H)-dione scaffold serves as the structural foundation for this bioactive compound, with strategic modifications at key positions dictating its pharmacological profile. The core exhibits a planar conformation stabilized by intramolecular hydrogen bonding between N3-H and the adjacent carbonyl oxygen (O2), creating a pseudo-aromatic system that enhances DNA minor groove interactions. Position 5 features a piperazine substituent (introduced via nucleophilic aromatic substitution) that projects perpendicularly from the heterocyclic plane, providing a vector for target engagement [3]. The N1-benzylation with the 2-fluoro-6-(trifluoromethyl)benzyl group introduces steric bulk that influences ring dynamics, while the C6 methyl group (molecular formula: C₁₇H₁₈F₄N₄O₂) enhances electron density at the C5 position to facilitate nucleophilic displacements during synthesis [8].
Table 1: Core Substituents and Their Structural Roles
Position | Substituent | Spatial Orientation | Electronic Effect |
---|---|---|---|
N1 | 2-Fluoro-6-(trifluoromethyl)benzyl | Orthogonal to pyrimidine plane | Electron-withdrawing (+I effect of benzyl) |
C5 | Piperazin-1-yl | Perpendicular projection | Strong electron donation |
C6 | Methyl | Coplanar with heterocycle | Moderate +I effect |
O2/O4 | Carbonyls | Anti-planar configuration | Hydrogen bond acceptors |
Computational analyses reveal that methyl substitution at C6 induces a slight puckering distortion (∼15° from planarity) that relieves steric clash with the N1-benzyl group. This distortion enhances molecular flexibility without compromising the critical hydrogen-bonding capacity of the uracil-type carbonyls. Single-crystal XRD studies of related analogs demonstrate that the C=O bonds (mean length: 1.23 Å) maintain optimal geometry for intermolecular interactions with biological targets [6]. The proton at N3 remains acidic (predicted pKa ∼9.5) due to flanking carbonyl groups, enabling ionization under physiological conditions that enhances solubility despite the compound's high logP (experimental value: 2.8) [8].
The ortho-fluoro and ortho-trifluoromethyl groups on the benzyl substituent constitute a sophisticated bioisosteric strategy that optimizes target binding and pharmacokinetic properties. The 2-fluoro-6-(trifluoromethyl)benzyl moiety (logP contribution: +1.3) balances hydrophobic bulk with directed polar interactions, where the fluorine atom acts as a hydrogen bond acceptor while trifluoromethyl provides strong electron-withdrawing effects (σm = 0.43) that stabilize the benzylic linker against metabolic oxidation [6]. Comparative molecular field analysis (CoMFA) demonstrates that this substitution pattern fills a 5Å × 3Å hydrophobic pocket in target enzymes, with the fluorine atom precisely orienting the ring through orthogonal dipole moments [4].
Table 2: Comparative Effects of Benzyl Substitution Patterns
Substituent Pattern | Lipophilicity (clogP) | Metabolic Stability (t₁/₂, min) | Target Affinity (Ki, nM) |
---|---|---|---|
2-F-6-CF₃ (Lead) | 2.82 | 42 ± 3 | 5.1 ± 0.3 |
2,6-diF | 2.15 | 28 ± 2 | 32 ± 1.2 |
6-CF₃ only | 3.10 | 19 ± 1 | 215 ± 8 |
2-OMe-6-CF₃ | 2.45 | 31 ± 2 | 67 ± 2.1 |
The trifluoromethyl group's three-fold rotational symmetry creates a "fluorine shield" effect that protects the adjacent benzyl position from cytochrome P450 oxidation, significantly extending plasma half-life. Ortho-fluorine prevents free rotation of the benzyl group via steric inhibition, locking the scaffold in a bioactive conformation where the trifluoromethyl group projects into a hydrophobic enzyme subpocket [5]. This configuration enhances π-stacking interactions (∼-3.8 kcal/mol stabilization energy) with aromatic residues in biological targets while maintaining cell membrane permeability (Papp = 22 × 10⁻⁶ cm/s in Caco-2 assays) [6]. The electron-deficient benzyl system also reduces oxidative metabolism at the benzylic methylene bridge, a common metabolic vulnerability in related analogs.
The piperazin-1-yl group at C5 exhibits dynamic chair-chair interconversion (ring flip barrier: ∼45 kJ/mol) that enables adaptive binding to diverse biological targets. NMR studies (400 MHz, DMSO-d₆) reveal distinct proton environments for equatorial versus axial protons, with chemical shift differences (Δδ max 0.82 ppm) confirming rapid conformational exchange at physiological temperatures [3]. The distal nitrogen (N4') maintains basicity (experimental pKa 7.8) that facilitates protonation in acidic microenvironments, converting the moiety into a cationic anchor for ionic interactions with aspartate/glutamate residues. Molecular dynamics simulations demonstrate that the chair conformation predominates (∼85% population) when bound to targets, with the N4'-H bond vector aligning within 20° of catalytic residues [8].
Table 3: Piperazine Conformational Parameters and Bioactivity
Parameter | Unbound State | Target-Bound State | Effect on Binding |
---|---|---|---|
Predominant conformation | Chair (70%) | Chair (95%) | Entropy penalty reduced |
N4' protonation state | Mixed (pH-dependent) | Fully protonated | Ionic bond formation |
Ring flip frequency | 10⁹ s⁻¹ | 10³ s⁻¹ | Locked in optimal orientation |
Distance to pyrimidine | 4.7Å (min) | 5.2Å (fixed) | Extended conformation |
The ethylene bridge between piperazine nitrogens allows significant puckering flexibility (pseudorotation phase angle: 0-60°) that accommodates induced-fit binding. Introduction of this moiety occurs through late-stage nucleophilic displacement of a 5-bromo precursor (CAS: 830346-48-0) under Ullmann coupling conditions, preserving the stereochemical integrity of the pyrimidinedione core [3] [10]. Quantum mechanical calculations indicate that protonation at N4' increases ring flattening (Δ energy 8.3 kJ/mol) that optimizes electrostatic complementarity with target proteins. This conformational switching mechanism explains the compound's enhanced selectivity for target enzymes over off-target receptors, as demonstrated by 500-fold higher affinity versus non-protonatable analogs [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1